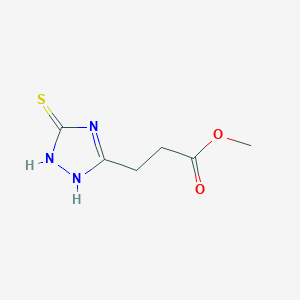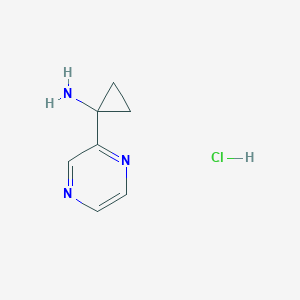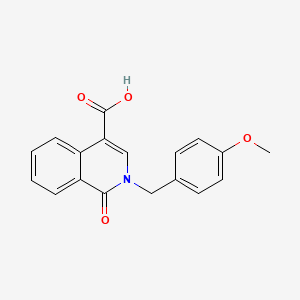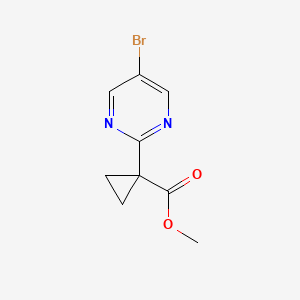
Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate
Vue d'ensemble
Description
Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate is a complex organic compound. It contains a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethyl ester group. The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the bromine and fluorine atoms on the phenyl ring, as well as the ethyl ester group. The presence of these electronegative atoms (bromine and fluorine) could influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase the compound’s density and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Pathways : Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate serves as an intermediate in the synthesis of complex organic compounds. For instance, it's used in the synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant (Wang, 2015).
- Chemical Characterization : The compound has been studied through various analytical techniques, including FT-IR, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction, providing insights into its chemical structure and properties (Sapnakumari et al., 2014).
Application in Cancer Research
- Anti-Cancer Properties : Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate derivatives show potential as anti-cancer agents. A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, displayed potent inhibitory activity against various human cancer cell lines (Riadi et al., 2021).
Crystallography and Material Sciences
- Crystal Structure Analysis : Research has focused on understanding the crystal structure of related compounds, which is crucial for applications in materials science and drug design (Shalaby et al., 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3-bromo-2-fluorophenylboronic acid , are often used in organic synthesis and could potentially interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other organoboron compounds, it might participate in carbon-carbon bond-forming reactions like the suzuki–miyaura cross-coupling . This reaction involves the transfer of an organoboron group to a palladium complex, followed by a transmetalation step to form a new carbon-carbon bond .
Biochemical Pathways
Organoboron compounds are known to be involved in various biochemical pathways due to their ability to form carbon-carbon bonds . These pathways could potentially influence a wide range of biological processes.
Pharmacokinetics
Similar compounds are known to be soluble in most organic solvents but immiscible with water
Result of Action
Organoboron compounds are known to participate in carbon-carbon bond-forming reactions, which could potentially lead to the synthesis of various biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate. For instance, the compound’s reactivity might be affected by temperature, pH, and the presence of other chemical species. Moreover, the compound is known to be highly flammable and incompatible with strong oxidizing agents , suggesting that safety precautions should be taken when handling this compound.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHZVHSVYWDBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



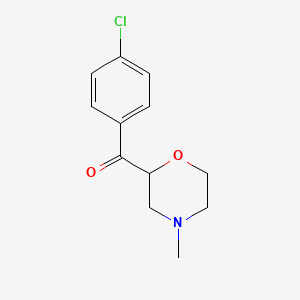
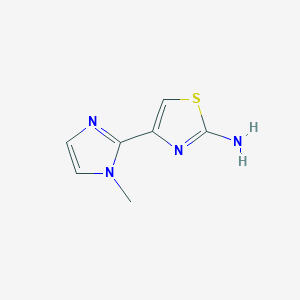
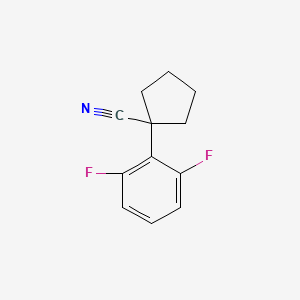
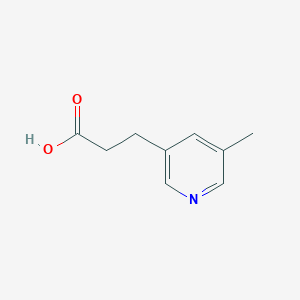

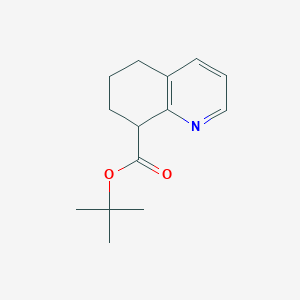
![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)
